Cas no 884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde)

3-Fluoro-6-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. The presence of both fluorine and methyl substituents on the pyridine ring enhances its electronic properties, facilitating applications in pharmaceuticals, agrochemicals, and material science. The aldehyde group allows for further functionalization through condensation, reduction, or nucleophilic addition reactions. Its structural features contribute to improved metabolic stability and binding affinity in drug design. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended due to its reactive nature.
3-fluoro-6-methylpyridine-2-carbaldehyde structure
884495-48-1 structure
Product name:3-fluoro-6-methylpyridine-2-carbaldehyde
CAS No:884495-48-1
MF:C7H6NOF
Molecular Weight:139.12704
MDL:MFCD08277291
CID:877631
PubChem ID:44754880

3-fluoro-6-methylpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-2-formyl-6-methylpyridine
    • 3-fluoro-6-methyl-2-Pyridinecarboxaldehyde
    • 3-fluoro-6-methylpyridine-2-carbaldehyde
    • AS-53973
    • MFCD08277291
    • P17355
    • EN300-2977986
    • AMY28490
    • SB21346
    • SCHEMBL17429949
    • DTXSID601266114
    • Z1198177138
    • CS-0051358
    • 3-fluoro-6-methylpyridine-2-carboxaldehyde
    • 3-fluoro-6-methylpicolinaldehyde
    • 884495-48-1
    • AKOS006288147
    • 3-Fluoro-2-formyl-6-picoline
    • MDL: MFCD08277291
    • インチ: InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
    • InChIKey: QZRIZGILKSORNO-UHFFFAOYSA-N
    • SMILES: CC1=NC(=C(C=C1)F)C=O

計算された属性

  • 精确分子量: 139.04300
  • 同位素质量: 139.043341977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 30Ų

じっけんとくせい

  • PSA: 29.96000
  • LogP: 1.34160

3-fluoro-6-methylpyridine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB486840-1 g
3-Fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1
1g
€595.00 2022-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1442-1G
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 97%
1g
¥ 1,122.00 2023-04-13
eNovation Chemicals LLC
D633975-1g
3-fluoro-6-methylpicolinaldehyde
884495-48-1 95%
1g
$495 2024-05-25
Enamine
EN300-2977986-0.1g
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 95.0%
0.1g
$84.0 2025-03-19
Enamine
EN300-2977986-2.5g
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 95.0%
2.5g
$531.0 2025-03-19
Enamine
EN300-2977986-5.0g
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 95.0%
5.0g
$983.0 2025-03-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F177919-1g
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 97%
1g
¥3330.90 2023-09-02
1PlusChem
1P0036LA-250mg
3-FLUORO-2-FORMYL-6-PICOLINE
884495-48-1 95%
250mg
$79.00 2024-04-20
A2B Chem LLC
AB47710-1g
3-Fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 97%
1g
$162.00 2023-12-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1442-500mg
3-fluoro-6-methylpyridine-2-carbaldehyde
884495-48-1 97%
500mg
¥814.0 2024-04-16

3-fluoro-6-methylpyridine-2-carbaldehyde 関連文献

3-fluoro-6-methylpyridine-2-carbaldehydeに関する追加情報

Introduction to 3-fluoro-6-methylpyridine-2-carbaldehyde (CAS No. 884495-48-1) and Its Applications in Modern Chemical Biology

3-fluoro-6-methylpyridine-2-carbaldehyde, identified by the chemical compound identifier CAS No. 884495-48-1, is a versatile heterocyclic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic compounds that are widely recognized for their broad spectrum of biological activities and utility in drug development. The presence of both a fluorine substituent and a formyl group at the 2-position and 6-position, respectively, imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemists.

The fluorine atom at the 6-position of 3-fluoro-6-methylpyridine-2-carbaldehyde plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived molecules. Fluorine substitution is a well-established strategy in drug design, often employed to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In particular, C-F bonds are known for their strength and rigidity, which can contribute to the structural integrity of bioactive molecules. The methyl group at the 6-position further influences the electronic distribution within the pyridine ring, potentially affecting its interaction with biological targets.

The aldehyde group at the 2-position of this compound serves as a reactive handle for further functionalization. Aldehydes are highly versatile intermediates in organic synthesis, capable of participating in various reactions such as condensation reactions with amines to form amides, reduction to alcohols, or oxidation to carboxylic acids. This reactivity makes 3-fluoro-6-methylpyridine-2-carbaldehyde a valuable building block for constructing more complex molecular architectures.

In recent years, there has been growing interest in exploring the potential of 3-fluoro-6-methylpyridine-2-carbaldehyde in the development of novel therapeutic agents. Its structural features align well with several pharmacophoric motifs found in bioactive molecules targeting various diseases. For instance, pyridine derivatives have been extensively studied for their roles in inhibiting kinases, receptors, and other enzymes involved in cancer metabolism. The introduction of fluorine and methyl groups can fine-tune the binding properties of these derivatives to their intended targets.

One notable area where 3-fluoro-6-methylpyridine-2-carbaldehyde has shown promise is in the field of antiviral research. Pyridine-based compounds have demonstrated efficacy against a range of viral pathogens by interfering with key replication enzymes or host-viral interactions. The unique substitution pattern of this compound may enhance its ability to bind to viral proteins or enzymes with high selectivity and potency. Additionally, fluorinated pyridines are known to exhibit improved pharmacokinetic profiles, which could translate into better clinical outcomes.

The synthesis of 3-fluoro-6-methylpyridine-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. While specific synthetic routes may vary depending on the desired purity and scale, common strategies include fluorination reactions followed by formylation at the 2-position. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or modify existing ones. These synthetic methodologies underscore the compound's importance as a precursor in drug discovery pipelines.

Recent studies have also explored the role of 3-fluoro-6-methylpyridine-2-carbaldehyde in modulating inflammatory pathways. Pyridine derivatives have been reported to interact with inflammatory mediators and signaling cascades, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The presence of both fluorine and methyl groups may enhance their ability to modulate these pathways by improving binding affinity or altering metabolic stability.

The development of high-throughput screening (HTS) platforms has further accelerated the exploration of 3-fluoro-6-methylpyridine-2-carbaldehyde as a lead compound. By systematically testing large libraries of pyridine derivatives for biological activity, researchers can rapidly identify promising candidates for further optimization. The structural features of this compound make it an ideal candidate for HTS campaigns targeting enzyme inhibition or receptor binding assays.

In conclusion,3-fluoro-6-methylpyridine-2-carbaldehyde (CAS No. 884495-48-1) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique substitution pattern allows for diverse functionalization strategies, making it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As our understanding of molecular interactions continues to evolve,3-fluoro-6-methylpyridine-2-carbaldehyde is poised to play an increasingly important role in developing next-generation therapeutic agents.

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